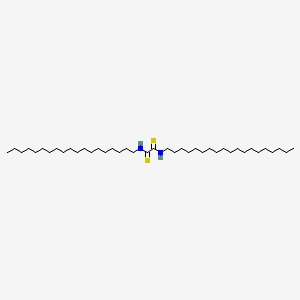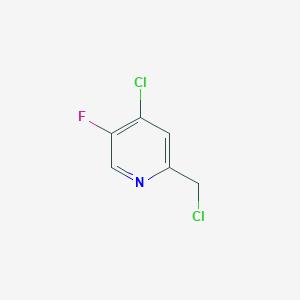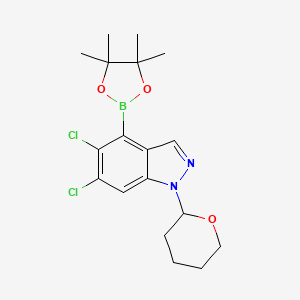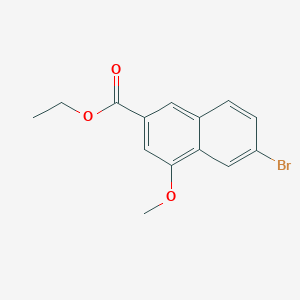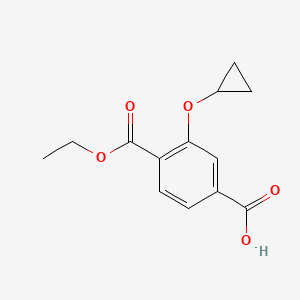![molecular formula C30H21N3O2 B13935026 2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 185563-92-2](/img/structure/B13935026.png)
2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione is a complex organic compound that features both imidazole and isoindoline-1,3-dione moieties.
Preparation Methods
The synthesis of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione typically involves the reaction of imidazole derivatives with phthalic anhydride or its derivatives. One common method includes the condensation of 2-aminoimidazole with phthalic anhydride in the presence of a suitable solvent like acetic acid . Another approach involves the use of tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder reaction, which forms multifunctionalized isoindole-1,3-dione derivatives .
Chemical Reactions Analysis
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the imidazole ring.
Reduction: Reduction reactions can modify the imidazole or isoindoline-1,3-dione moieties.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of new materials, such as dyes and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. For instance, it can modulate dopamine receptors, suggesting potential antipsychotic applications . Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in treating Alzheimer’s disease . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen heterocycle and have diverse biological activities, including antiviral and anticancer properties.
Other isoindoline-1,3-dione derivatives: These compounds share the phthalimide core and exhibit various biological effects, such as antimicrobial and analgesic activities.
Properties
CAS No. |
185563-92-2 |
|---|---|
Molecular Formula |
C30H21N3O2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(1-tritylimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H21N3O2/c34-27-25-18-10-11-19-26(25)28(35)33(27)29-31-20-21-32(29)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H |
InChI Key |
NZWBLZZDAZWKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


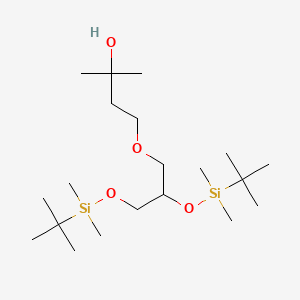
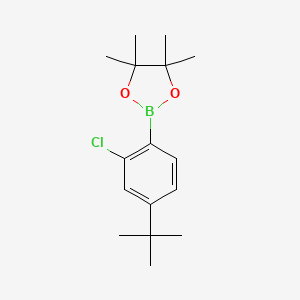
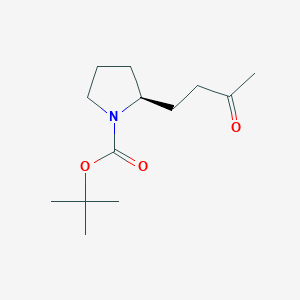
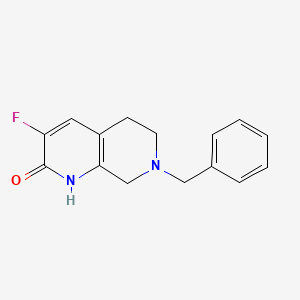
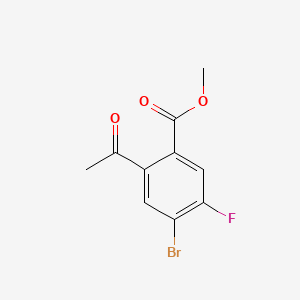
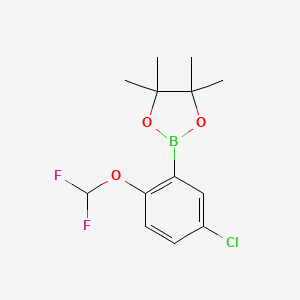
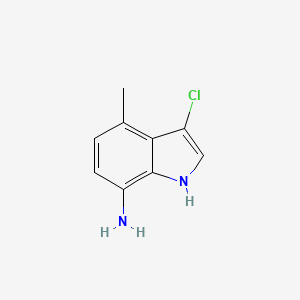
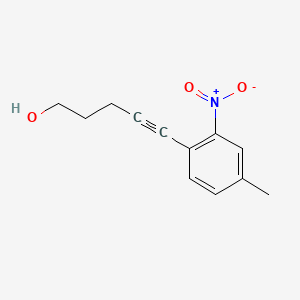
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)
